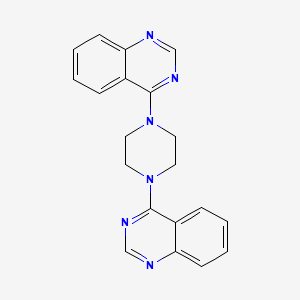![molecular formula C13H12N2O5S2 B5567032 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)
3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, compounds like this consist of multiple functional groups, including a benzoic acid group, a sulfonyl group, and an amino group. These functional groups can significantly influence the compound’s chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the benzoic acid group can participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .科学的研究の応用
Stress Tolerance Induction in Plants
Research indicates that benzoic acid derivatives, such as 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, could play a role in inducing stress tolerance in plants. A study by Senaratna et al. (2004) showed that benzoic acid, sulfosalicylic acid, and methyl salicylic acid effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests the potential use of similar compounds in enhancing stress resistance in crops, contributing to agricultural sustainability.
Development of Chemical Synthesis Methods
The synthesis of complex peptides and their derivatives, including those related to 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, is a significant area of chemical research. For instance, Vedejs and Kongkittingam (2000) explored the solution-phase synthesis of hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides. This research contributes to the field of organic chemistry by providing efficient methods for peptide synthesis, which could be applicable in developing new pharmaceuticals or research tools.
Inhibition of Carbonic Anhydrases
Benzamide derivatives, including those structurally related to 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, have been studied for their potential as inhibitors of human carbonic anhydrases. Abdoli et al. (2018) found that a series of benzamides incorporating 4-sulfamoyl moieties exhibited potent inhibition of several human carbonic anhydrase isoforms. This research is critical for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers.
Spectrophotometric Determination of Metals
Compounds similar to 3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid have applications in analytical chemistry, such as the spectrophotometric determination of metals. Wada et al. (1982) synthesized derivatives of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid for the sensitive and selective determination of cobalt. This approach aids in the accurate measurement of metal concentrations in various samples, which is vital for environmental monitoring and industrial quality control.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-10(7-21-11)22(19,20)15-9-4-2-3-8(5-9)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBAOMAUAWKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)



![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)


![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)
